5-Chloro-4-oxo-1,4-dihydropyridine-3-sulfonamide
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Overview
Description
5-Chloro-4-oxo-1,4-dihydropyridine-3-sulfonamide is a chemical compound with the molecular formula C5H5ClN2O3S and a molecular weight of 208.62 g/mol . This compound belongs to the class of 1,4-dihydropyridines, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-oxo-1,4-dihydropyridine-3-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloro-2-hydroxy-3-cyanopyridine with sulfonamide derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-oxo-1,4-dihydropyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions may yield amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various halogenated compounds .
Scientific Research Applications
5-Chloro-4-oxo-1,4-dihydropyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-4-oxo-1,4-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxy-3-cyanopyridine: A precursor in the synthesis of 5-Chloro-4-oxo-1,4-dihydropyridine-3-sulfonamide.
1,4-Dihydropyridine derivatives: These compounds share similar structural features and biological activities.
Uniqueness
This compound stands out due to its unique combination of a chloro group, oxo group, and sulfonamide moiety, which contribute to its distinct chemical and biological properties .
Biological Activity
5-Chloro-4-oxo-1,4-dihydropyridine-3-sulfonamide is a synthetic organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C5H5ClN2O3S
- Molecular Weight : 208.62 g/mol
- IUPAC Name : this compound
The presence of a chloro substituent and a sulfonamide group suggests potential applications in medicinal chemistry, particularly as an antimicrobial agent.
Research indicates that this compound exhibits various biological activities through interaction with specific molecular targets. These interactions may inhibit enzymes critical for cellular processes, leading to modulation of biological pathways associated with disease processes. Although detailed mechanisms are still under investigation, preliminary studies suggest that the compound may inhibit key enzymes involved in disease progression .
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. The biological evaluation of this compound reveals its effectiveness against various bacterial strains. A comparative analysis of its antimicrobial activity is summarized in the table below:
Bacterial Strain | MIC (μM) | Reference Drug |
---|---|---|
Staphylococcus aureus | >100 | Ciprofloxacin |
Staphylococcus epidermidis | >100 | Ciprofloxacin |
Escherichia coli | >100 | Ciprofloxacin |
Klebsiella pneumoniae | >100 | Ciprofloxacin |
Pseudomonas aeruginosa | >100 | Ciprofloxacin |
None of the tested concentrations exhibited antimicrobial activities below 100 μM, indicating that while the compound possesses some activity, it may require further optimization for enhanced efficacy .
Anticancer Potential
In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, derivatives exhibiting a spirocyclic structure demonstrated improved cytotoxicity and apoptosis induction compared to standard treatments like bleomycin .
Case Studies
Several studies have documented the biological activity of related compounds, providing insights into the potential applications of this compound:
- Anticancer Activity : A study evaluated a series of hydroxypyridone carboxylic acid derivatives that included similar structural motifs to 5-Chloro-4-oxo-1,4-dihydropyridine derivatives. These compounds exhibited significant cytotoxic effects against various cancer cell lines .
- Enzyme Inhibition : Research on sulfonamide derivatives has indicated that they can act as inhibitors for specific enzymes involved in metabolic pathways related to cancer and infection . The interaction studies suggest that 5-Chloro-4-oxo-1,4-dihydropyridine derivatives may inhibit enzymes critical for tumor growth and proliferation.
Properties
Molecular Formula |
C5H5ClN2O3S |
---|---|
Molecular Weight |
208.62 g/mol |
IUPAC Name |
5-chloro-4-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C5H5ClN2O3S/c6-3-1-8-2-4(5(3)9)12(7,10)11/h1-2H,(H,8,9)(H2,7,10,11) |
InChI Key |
CGJCNIKEIFMWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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